molecular formula C16H21N7O2 B5592350 N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide

Cat. No.: B5592350
M. Wt: 343.38 g/mol
InChI Key: WDYIESKLIZVMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide is a useful research compound. Its molecular formula is C16H21N7O2 and its molecular weight is 343.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.17567294 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Biosynthesis Inhibition in Plants

Pyrazinamide and derivatives, which share structural similarities with N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These compounds suppress the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme catalyzing the final step in ethylene formation, potentially serving as regulators of plant metabolism and ethylene biosynthesis (Sun et al., 2017).

Synthesis of Pyrazolo and Pyrimidinone Derivatives

Research into the synthesis of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4, 3-d] pyrimidin-7-ones has provided insights into the chemical versatility of pyrazinecarboxamide derivatives. These compounds were synthesized through a sequence involving the reduction and condensation of specific intermediates, highlighting the potential for diverse chemical modifications and applications (Ochi & Miyasaka, 1983).

Antiviral and Antitumor Activities

Derivatives of pyrazinecarboxamide, including those structurally related to this compound, have shown potent SARS-CoV 3C-like protease inhibitory activity and significant antiviral activities against influenza A neuraminidase virus (H3N2). This suggests a potential therapeutic application in treating viral infections (El-All et al., 2016).

Furthermore, novel synthesis methods have led to the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibiting in vitro cytotoxic activity against cancer cells, demonstrating the compound's relevance in cancer research (Hassan et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Compounds synthesized from or related to this compound have been evaluated for antimicrobial activity, with some derivatives showing pronounced antimicrobial effects. This indicates their potential as antimicrobial agents, contributing to the field of infectious diseases (Bhuiyan et al., 2006).

Additionally, the anti-inflammatory activity of certain analogs has been assessed, with findings suggesting potential applications in developing new anti-inflammatory drugs (Rajasekaran et al., 1999).

Properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2/c1-12-21-14(10-15(22-12)23-6-8-25-9-7-23)19-4-5-20-16(24)13-11-17-2-3-18-13/h2-3,10-11H,4-9H2,1H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYIESKLIZVMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.